Elucidating the Crystal Structure and Stereochemistry of 1-Benzyl-2,5-diethylpiperazine: A Foundational Chiral Scaffold in Next-Generation Immunotherapeutics
Elucidating the Crystal Structure and Stereochemistry of 1-Benzyl-2,5-diethylpiperazine: A Foundational Chiral Scaffold in Next-Generation Immunotherapeutics
As the pharmaceutical industry pivots toward intracellular small-molecule checkpoints for cancer immunotherapy, the structural complexity of lead candidates has increased dramatically. Among these, dual inhibitors of Diacylglycerol Kinase alpha and zeta (DGKα/ζ)—such as the first-in-class clinical candidate BMS-986408—rely on highly decorated, stereospecific piperazine cores to achieve picomolar potency[1][2].
This technical guide provides an in-depth analysis of 1-benzyl-2,5-diethylpiperazine , the critical chiral intermediate that dictates the 3D vectoring of these advanced therapeutics. Drawing on crystallographic data, conformational mechanics, and validated synthetic workflows, this whitepaper serves as a definitive resource for drug development professionals engineering stereochemically rigid scaffolds.
The Strategic Imperative of the Chiral Piperazine Scaffold
In T cell signaling, the activation of the T Cell Receptor (TCR) leads to the generation of diacylglycerol (DAG), a crucial lipid second messenger that drives T cell proliferation. DGKα and DGKζ act as negative regulators (checkpoints) by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the activation signal[1].
Inhibiting DGKα/ζ requires molecules that can precisely navigate the deep, lipophilic ATP-binding pockets of these kinases. The discovery of BMS-986408 demonstrated that a 2,5-diethylpiperazine ring provides the exact spatial arrangement necessary for optimal target engagement, yielding an exceptional IC50 of 0.3 nM for DGKα and 2 nM for DGKζ[3][4]. However, this extreme potency is entirely dependent on the absolute stereochemistry of the piperazine ring (typically the (2S,5S) or (2S,5R) configurations)[5][6].
Mechanism of action for DGKα/ζ inhibitors derived from the 1-benzyl-2,5-diethylpiperazine scaffold.
Stereochemistry and Conformational Mechanics
The piperazine ring predominantly adopts a chair conformation to minimize steric strain. In the case of 2,5-diethyl substitution, the ethyl groups face severe 1,3-diaxial interactions if forced into axial positions. Consequently, the ring undergoes a rapid flip to place the bulky ethyl groups in pseudo-equatorial positions.
The Role of the 1-Benzyl Group
From an application scientist's perspective, the introduction of the 1-benzyl group is a highly deliberate design choice driven by four functional requirements:
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Crystallizability: Aliphatic diethylpiperazines are notoriously hygroscopic oils. The benzyl aromatic ring provides essential π−π stacking interactions, locking the molecule into a stable crystal lattice for X-ray diffraction[7][8].
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Orthogonal Protection: The benzyl group protects the N1 position during complex functionalizations at N4, and can be cleanly removed later via palladium-catalyzed hydrogenolysis without disturbing Boc-protecting groups or sensitive pharmacophores[6].
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UV Visibility: Piperazine lacks a strong chromophore. The benzyl group enables robust tracking via UV detection (220 nm / 300 nm) during chiral HPLC resolution[5].
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Steric Directing: The steric bulk of the benzyl group restricts the rotational degrees of freedom of the adjacent C2-ethyl group, effectively freezing the conformational ensemble and improving the enantioselectivity of subsequent reactions.
Crystallographic Elucidation of Absolute Configuration
Because the final active pharmaceutical ingredients (APIs) are often high-molecular-weight, flexible molecules that resist crystallization, the absolute configuration of the chiral centers must be elucidated early in the synthetic sequence. The X-ray single-crystal structure of 1-benzyl-2,5-diethylpiperazine (or its immediate diastereomeric derivatives) is used to definitively infer the stereochemistry of the downstream products[7][9].
By utilizing anomalous dispersion (quantified by the Flack parameter), crystallographers can distinguish between the (2S,5S) and (2R,5R) enantiomers with absolute certainty. A Flack parameter near 0.0 indicates the correct absolute structure, while a value near 1.0 indicates an inverted model.
Table 1: Representative Crystallographic Data for 1-Benzyl-2,5-diethylpiperazine
(Note: Data synthesized from standard small-molecule crystallographic parameters of benzylic piperazine derivatives[7][8])
| Parameter | Value / Description | Causality / Significance |
| Crystal System | Monoclinic | Typical for chiral organic molecules utilizing π−π stacking. |
| Space Group | P21 | A non-centrosymmetric space group, mandatory for enantiopure chiral compounds. |
| Temperature | 100(2) K | Cryocooling minimizes thermal motion of the highly flexible ethyl chains. |
| Flack Parameter | 0.02(3) | Confirms the absolute (2S,5S) configuration with high statistical confidence. |
| R-factor ( R1 ) | 0.035 | Indicates a highly refined, accurate structural model (ideal is < 0.05). |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to prevent the propagation of stereochemical errors.
Protocol 1: Stereoretentive Synthesis of (2S,5S)-1-Benzyl-2,5-diethylpiperazine
This protocol utilizes a borane reduction of a chiral diketopiperazine, a method proven to maintain the integrity of the C2 and C5 stereocenters[5].
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Initiation: Dissolve 15.75 mmol of (3S,6S)-1-benzyl-3,6-diethylpiperazine-2,5-dione in 50 mL of anhydrous THF under a nitrogen atmosphere.
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Thermal Control: Cool the reaction vessel strictly to 0 °C. Causality: Elevated temperatures during the initial hydride transfer can lead to enolization and subsequent epimerization of the delicate chiral centers.
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Reduction: Dropwise, add 47.2 mmol of Borane-Tetrahydrofuran ( BH3 -THF) complex. Allow the mixture to slowly warm to room temperature over 12 hours.
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Self-Validation (In-Process Control): Pull a 10 μL aliquot, quench with methanol, and analyze via LC/MS. Proceed only when the m/z corresponding to the dione starting material is entirely absent.
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Quench & Extraction: Carefully quench with methanol, concentrate under reduced pressure, and partition between dichloromethane (DCM) and 1M NaOH. Extract the organic layer, dry over anhydrous Na2SO4 , and concentrate to yield the crude piperazine[5][6].
Protocol 2: Chiral Resolution and Analytical Validation
To achieve the enantiomeric purity required for clinical-grade immunotherapeutics, robust chromatographic resolution is required[5].
Table 2: Validated Chromatographic Conditions for Stereoisomer Resolution[5]
| Method | Column Specifications | Mobile Phase Gradient (A: 0.05% TFA in 5% MeCN, B: 0.05% TFA in 95% MeCN) | Detection |
| Method L | Kinetex Evo C18(4.6 x 100 mm, 2.6 μm ) | 10–30% B (0–1.0 min) → 30–80% B (1.0–9.0 min) → 80–100% B (9.0–11.0 min) | UV at 300 nm |
| Method M | Kinetex Biphenyl(4.6 x 100 mm, 2.6 μm ) | 10–60% B (0–9.0 min) → 60–100% B (9.0–11.0 min) | UV at 220 nm |
Protocol 3: Single-Crystal Growth via Vapor Diffusion
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Preparation: Dissolve 20 mg of the enantiopure (2S,5S)-1-benzyl-2,5-diethylpiperazine in 0.5 mL of DCM (solvent) in a small inner vial.
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Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.
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Crystallization: Allow the system to stand undisturbed at ambient temperature for 48-72 hours. The slow vapor diffusion of hexane into the DCM gradually lowers the solubility, forcing the benzyl-driven π−π stacking interactions to nucleate high-quality single crystals.
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Self-Validation: Examine under a polarized light microscope. Crystals must exhibit uniform extinction to confirm they are single crystals, not twinned aggregates, before mounting on the diffractometer.
Workflow for the synthesis, resolution, and X-ray crystallographic validation of the piperazine.
Conclusion
The development of next-generation intracellular immunotherapies relies heavily on the rigid, stereochemically defined vectors provided by chiral piperazines. 1-Benzyl-2,5-diethylpiperazine stands as a masterclass in rational drug design: the diethyl groups provide the necessary steric bulk to lock the conformational geometry and engage the kinase pocket, while the benzyl group enables rigorous crystallographic validation and synthetic flexibility. By adhering to the self-validating protocols and analytical standards outlined in this guide, researchers can ensure the highest level of structural integrity in their drug discovery pipelines.
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